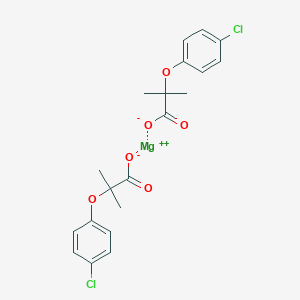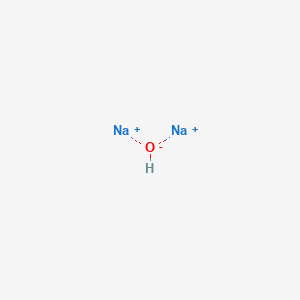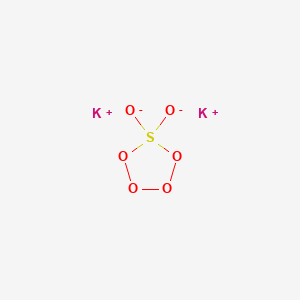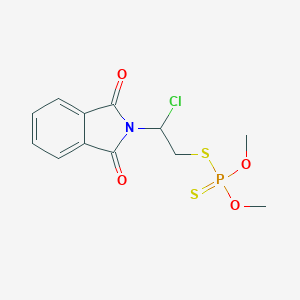![molecular formula C25H28N4O3 B227112 4-[3-(4-Isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol](/img/structure/B227112.png)
4-[3-(4-Isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-Isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol, commonly known as AG-1478, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It belongs to the class of 4-anilinoquinazoline derivatives, which have been extensively studied as potential cancer therapeutics. AG-1478 has shown promising results in preclinical studies as an anticancer agent, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively investigated.
Wirkmechanismus
AG-1478 inhibits the activity of 4-[3-(4-Isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the autophosphorylation of 4-[3-(4-Isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol and downstream signaling pathways that promote cell proliferation and survival. AG-1478 has also been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
AG-1478 has been shown to have both biochemical and physiological effects on cancer cells. Biochemically, it inhibits the activity of 4-[3-(4-Isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol tyrosine kinase and downstream signaling pathways. Physiologically, it inhibits the growth and survival of cancer cells and sensitizes them to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of AG-1478 is its specificity for 4-[3-(4-Isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol tyrosine kinase, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation is its potential for off-target effects, which may lead to unwanted side effects. Another limitation is the potential for drug resistance, which may develop over time and limit the efficacy of AG-1478 as a cancer therapeutic.
Zukünftige Richtungen
For the study of AG-1478 include the development of more potent and selective inhibitors of 4-[3-(4-Isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol tyrosine kinase, the investigation of combination therapy with other anticancer agents, and the identification of biomarkers for patient selection and monitoring of treatment response. Additionally, the use of AG-1478 as a research tool to study 4-[3-(4-Isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol signaling and its role in cancer progression may lead to the discovery of new targets for cancer therapy.
Synthesemethoden
The synthesis of AG-1478 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with 4-isopropylaniline in the presence of a base to yield 4-[3-(4-isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
AG-1478 has been extensively studied as a potential anticancer agent, particularly in the treatment of 4-[3-(4-Isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol-driven cancers. Preclinical studies have shown that AG-1478 inhibits the growth of cancer cells both in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
Produktname |
4-[3-(4-Isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol |
|---|---|
Molekularformel |
C25H28N4O3 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
4-[5,7-dimethyl-3-(4-propan-2-ylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C25H28N4O3/c1-14(2)17-7-9-19(10-8-17)27-24-22(28-25-26-15(3)11-16(4)29(24)25)18-12-20(31-5)23(30)21(13-18)32-6/h7-14,27,30H,1-6H3 |
InChI-Schlüssel |
XHOJWWJPKNDKDQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=NC(=C(N12)NC3=CC=C(C=C3)C(C)C)C4=CC(=C(C(=C4)OC)O)OC)C |
Kanonische SMILES |
CC1=CC(=NC2=NC(=C(N12)NC3=CC=C(C=C3)C(C)C)C4=CC(=C(C(=C4)OC)O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227128.png)
![2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227131.png)
![(2R,3R,12bR)-3-ethenyl-9-methoxy-2-[[(1R)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B227152.png)


![1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)
![1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B227205.png)
![4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione](/img/structure/B227214.png)

![3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)

![2-[(E)-2-(2-Thienyl)vinyl]furan](/img/structure/B227318.png)

![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)